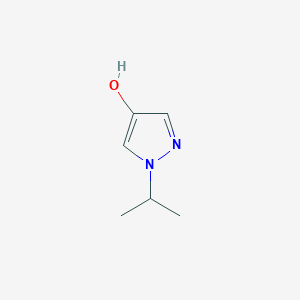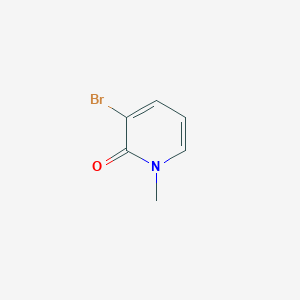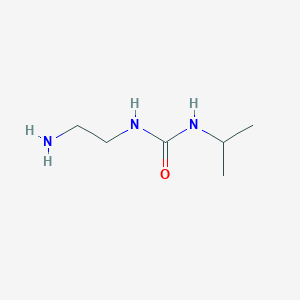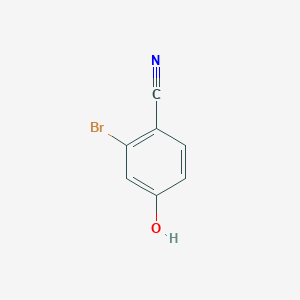
2-氯-4-(三氟甲基)苯甲醛
描述
2-Chloro-4-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H4ClF3O . It is used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)benzaldehyde involves a reaction tube charged with I2, PPh3, and toluene under argon. The mixture is stirred at room temperature for 10 minutes. Then aryl iodide, 2P-Fe3O4SiO2-Pd (OAc)2, and Et3N are added to this solution .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(trifluoromethyl)benzaldehyde consists of a benzene ring substituted with a chloro group at the 2nd position and a trifluoromethyl group at the 4th position .Chemical Reactions Analysis
2-Chloro-5-(trifluoromethyl)benzaldehyde may be used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes . It is also a useful reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction .Physical And Chemical Properties Analysis
2-Chloro-4-(trifluoromethyl)benzaldehyde is a liquid at room temperature with a density of 1.435 g/mL at 25 °C . It has a refractive index of 1.488 . Its boiling point is 42-44 °C at 1.5 mmHg .科学研究应用
Pharmaceutical Intermediates
2-Chloro-4-(trifluoromethyl)benzaldehyde is used as an intermediate in the synthesis of various pharmaceutical compounds . It plays a crucial role in the production of drugs, contributing to the structural diversity and complexity of the final product.
Kinetic Studies
This compound is a useful reagent in kinetic studies of the asymmetric synthesis of alcohols . It helps researchers understand the reaction mechanisms and rate-determining steps in these syntheses.
Wittig Reaction
2-Chloro-4-(trifluoromethyl)benzaldehyde has been used in the preparation of various compounds via the Wittig reaction . The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.
Synthesis of Fluorine-Containing Compounds
The trifluoromethyl group in 2-Chloro-4-(trifluoromethyl)benzaldehyde makes it a valuable compound in the synthesis of fluorine-containing organic compounds . Fluorine-containing compounds have numerous applications in medicine, agrochemicals, and catalysis .
Synthesis of FDA-Approved Drugs
The trifluoromethyl group is a common feature in many FDA-approved drugs . Therefore, 2-Chloro-4-(trifluoromethyl)benzaldehyde could potentially be used in the synthesis of these drugs.
Research in Organo-Fluorine Chemistry
2-Chloro-4-(trifluoromethyl)benzaldehyde is a valuable compound in the field of organo-fluorine chemistry . The unique properties of fluorine make fluorine-containing compounds interesting subjects for research in this field.
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
作用机制
Target of Action
It is known that the compound can cause irritation to the respiratory system , suggesting that it may interact with respiratory tract cells or associated biochemical pathways.
Mode of Action
It is known to be used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes, 1h-benzo[d]imidazol-5-amine, and cyclohexane-1,3-diones to afford imidazoquinolinoacridinone derivatives . This suggests that it may interact with its targets through chemical reactions, leading to changes in the structure and function of the targets.
Pharmacokinetics
Its physical properties such as its liquid form and density (1435 g/mL at 25 °C (lit)) may influence its bioavailability and pharmacokinetics.
Result of Action
It is known to cause irritation to the skin, eyes, and respiratory system , indicating that it may induce cellular responses related to inflammation and irritation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-(trifluoromethyl)benzaldehyde. For instance, its reactivity may be affected by the presence of other chemicals in the environment. Additionally, its physical state and stability may be influenced by temperature and pressure conditions .
属性
IUPAC Name |
2-chloro-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMPHWVSJASKAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517429 | |
| Record name | 2-Chloro-4-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trifluoromethyl)benzaldehyde | |
CAS RN |
82096-91-1 | |
| Record name | 2-Chloro-4-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate](/img/structure/B1282135.png)







